molecular formula C24H29N3O4 B12442932 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide

Cat. No.: B12442932
M. Wt: 423.5 g/mol
InChI Key: PXUCBCQPDPNJDT-UHFFFAOYSA-N
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Description

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide is a complex organic compound with a molecular formula of C26H33N3O4 This compound is known for its unique structure, which includes a cyclohexane ring, a phenyl group, and an amide linkage

Preparation Methods

The synthesis of 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting a cyclohexanecarboxylic acid derivative with an amine derivative under appropriate conditions.

    Introduction of the acetylglycyl group: This step involves the acetylation of the glycine moiety, followed by its attachment to the amine group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved reaction conditions.

Chemical Reactions Analysis

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

1-(N-(2-acetamidoacetyl)-4-methoxyanilino)-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-18(28)25-17-22(29)27(20-11-13-21(31-2)14-12-20)24(15-7-4-8-16-24)23(30)26-19-9-5-3-6-10-19/h3,5-6,9-14H,4,7-8,15-17H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

PXUCBCQPDPNJDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N(C1=CC=C(C=C1)OC)C2(CCCCC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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